molecular formula C23H23FN2O4S2 B2365020 Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 899724-34-6

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No.: B2365020
CAS No.: 899724-34-6
M. Wt: 474.57
InChI Key: TYYNYZPGERCJAS-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a heterocyclic organic compound featuring a thiophene core substituted at positions 2, 3, and 3. Key structural elements include:

  • Thiophene ring: A five-membered aromatic ring with sulfur, substituted at position 3 with a sulfonyl-linked piperazine moiety and at position 4 with a phenyl group.
  • Ethyl ester: Position 2 of the thiophene is esterified, influencing solubility and metabolic stability.

While specific pharmacological data for this compound is unavailable in the provided evidence, its structural features align with bioactive molecules targeting neurological or antimicrobial pathways due to the piperazine-sulfonyl motif .

Properties

IUPAC Name

ethyl 3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S2/c1-2-30-23(27)21-22(20(16-31-21)17-6-4-3-5-7-17)32(28,29)26-14-12-25(13-15-26)19-10-8-18(24)9-11-19/h3-11,16H,2,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYNYZPGERCJAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate is a complex organic compound with the molecular formula C24H25FN2O4S2C_{24}H_{25}FN_{2}O_{4}S_{2}. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure includes a piperazine moiety, which is known for its diverse biological effects.

The compound's biological activity can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in signaling pathways. The presence of the piperazine ring is significant, as piperazine derivatives are often implicated in neuropharmacological activities. The sulfonyl group enhances the compound's solubility and bioavailability, potentially increasing its efficacy in therapeutic applications.

Pharmacological Studies

  • Inhibition Studies : Research has demonstrated that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, derivatives of piperazine have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could imply potential applications in dermatology for skin lightening agents or treatments for hyperpigmentation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds containing thiophene rings have been reported to exhibit antibacterial and antifungal activities, making this derivative a candidate for further investigation in antimicrobial therapies.

Study on Antimelanogenic Effects

A study evaluated the effects of related piperazine compounds on B16F10 melanoma cells, revealing that certain derivatives inhibited melanin production without exhibiting cytotoxicity. These findings suggest that this compound may also have similar properties, warranting further exploration into its mechanisms and potential therapeutic uses .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound ATyrosinase Inhibition20
Compound BAntimicrobial15
Compound CCytotoxicity>100

Scientific Research Applications

Pharmacological Potential

Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate has shown promise in various pharmacological studies:

  • Tyrosinase Inhibition : Preliminary studies indicate that compounds with similar piperazine structures can act as competitive inhibitors of tyrosinase, an enzyme critical in melanin synthesis. For example, derivatives have demonstrated IC50 values as low as 0.18 μM against Agaricus bisporus tyrosinase, suggesting potential applications in skin lightening and treatment of hyperpigmentation disorders .
  • Antidepressant Activity : Research has indicated that piperazine derivatives may exhibit antidepressant-like effects in animal models. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Initial findings suggest interactions with various receptors such as:

  • Serotonin Receptors : The compound may influence serotonin receptor activity, which is significant for mood regulation and anxiety disorders.
  • Dopamine Receptors : Its structural similarity to known dopaminergic agents suggests potential utility in treating conditions like schizophrenia .

Synthesis and Biological Evaluation

A study focusing on the synthesis of related piperazine compounds demonstrated the effectiveness of this compound in inhibiting tyrosinase activity. The research involved synthesizing various analogs and assessing their biological efficacy through enzyme inhibition assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs from Parchem Chemicals (–8) and synthesized derivatives () highlight critical differences in substituents, physicochemical properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name & CAS Molecular Formula Key Substituents Notable Properties/Inferences
Target Compound C₂₂H₂₂FN₂O₄S₂* 4-Fluorophenylpiperazine-sulfonyl, phenyl Likely high lipophilicity; potential CNS activity due to fluorophenyl
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (156724-46-8) C₂₀H₂₆N₄O₃S Methylpiperazine-propanamido, phenyl Amide linkage may enhance metabolic stability vs. sulfonyl
Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (917749-91-8) C₁₉H₂₀N₄O₄S₂ Pyrimidinylpiperazine-sulfonyl, benzothiophene Benzothiophene increases π-stacking potential; pyrimidine enhances H-bonding
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (81018-05-5) C₂₂H₂₄N₂O₅S₂ 3-Methoxyphenylpiperazine-sulfonyl, benzothiophene Methoxy group improves solubility but may reduce metabolic stability

* Molecular formula inferred from structural similarity to –8.

Key Comparisons

Core Heterocycle: The target’s thiophene core (vs. Benzothiophene analogs (–8) exhibit extended aromatic systems, favoring interactions with hydrophobic binding pockets .

Piperazine Substituents :

  • 4-Fluorophenyl (target) vs. 3-methoxyphenyl (): Fluorine’s electronegativity enhances metabolic stability and bioavailability compared to methoxy’s electron-donating effects .
  • Pyrimidinyl () introduces nitrogen-rich heteroaromaticity, likely improving target binding specificity (e.g., kinase inhibition) .

Functional Groups :

  • Sulfonyl (target, –8) vs. propanamido (): Sulfonyl groups increase acidity and hydrogen-bond acceptor capacity, influencing receptor affinity .

Physicochemical Properties :

  • Melting points of analogs in range from 132–230°C , correlating with substituent polarity. The target’s fluorophenyl group may elevate its melting point compared to methoxy-substituted analogs .
  • Lipophilicity: Fluorine and phenyl groups (target) likely increase logP vs. pyrimidine or methoxy analogs, affecting blood-brain barrier penetration .

Inferred Pharmacological Potential

While direct bioactivity data is lacking, structural analogs suggest:

  • CNS applications : Fluorophenylpiperazine moieties are common in antipsychotics (e.g., aripiprazole) .
  • Antimicrobial activity : Sulfonyl-piperazine derivatives often exhibit enzyme inhibition (e.g., carbonic anhydrase) .

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